molecular formula C25H29FN2O3 B6106052 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol

Cat. No.: B6106052
M. Wt: 424.5 g/mol
InChI Key: XUOYXLVCKRUOSL-UHFFFAOYSA-N
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Description

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]methanol
  • 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]propane

Uniqueness

What sets 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol apart from similar compounds is its specific combination of functional groups and their positions on the piperazine ring. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3/c1-30-22-9-8-20(24(26)15-22)17-28-12-11-27(18-21(28)10-13-29)16-19-5-2-3-6-23(19)25-7-4-14-31-25/h2-9,14-15,21,29H,10-13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOYXLVCKRUOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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